![molecular formula C7H7N3O B15314080 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Applications De Recherche Scientifique
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
3-Methylpyrazolo[1,5-a]pyrimidin-6-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their functional groups and properties. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-methylpyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-2-9-10-4-6(11)3-8-7(5)10/h2-4,11H,1H3 |
Clé InChI |
GBBKPZNTHWRGOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2N=CC(=CN2N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


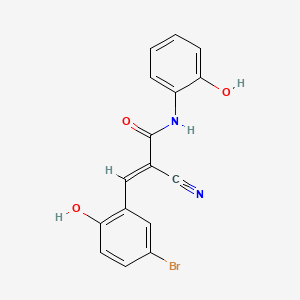
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)

![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
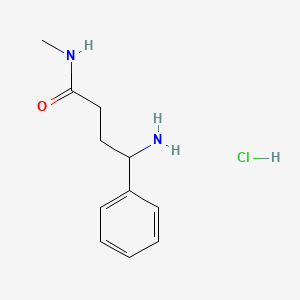


![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)

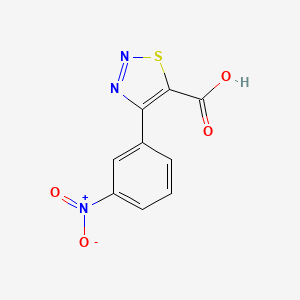
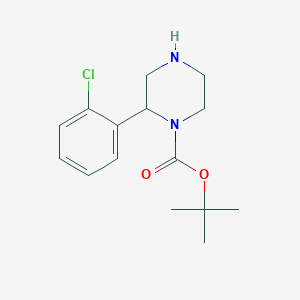
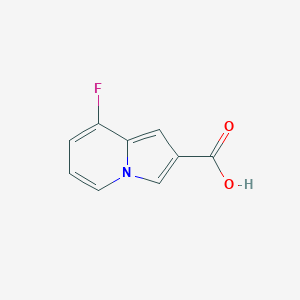

![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
